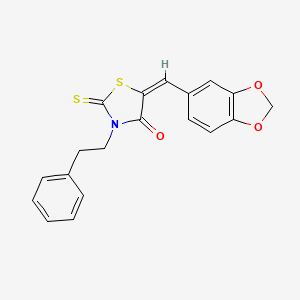![molecular formula C20H23BrN2O2 B3860994 N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)
N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide, also known as BBP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BBP belongs to the class of hydrazide compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has also been shown to inhibit the replication of herpes simplex virus by interfering with the viral DNA synthesis. The antimicrobial activity of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to contribute to its antitumor activity. N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has also been found to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has been shown to reduce the production of inflammatory cytokines, which may contribute to its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new drugs and therapies. However, one of the limitations of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and administration of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide for different applications.
Direcciones Futuras
There are several future directions for research on N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide. Another area of interest is the identification of the specific enzymes and pathways targeted by N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide, which may provide insights into its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide in preclinical and clinical settings. Finally, the potential applications of N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide in other areas, such as antifungal and antiparasitic therapies, should be explored.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has been studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2. In addition, N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-3-5-15(2)17-8-10-19(11-9-17)25-14-20(24)23-22-13-16-6-4-7-18(21)12-16/h4,6-13,15H,3,5,14H2,1-2H3,(H,23,24)/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAVBKEJZXABQ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
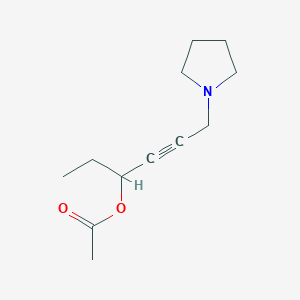
![4-[6-(2,4-dichlorophenoxy)hexyl]morpholine](/img/structure/B3860933.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3860936.png)
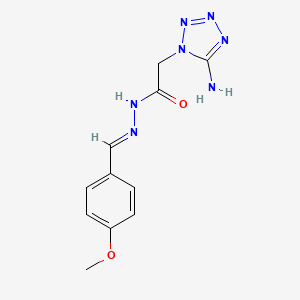
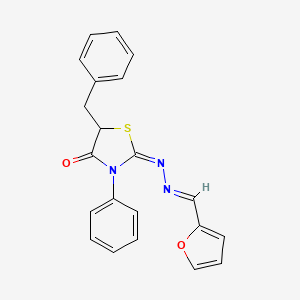
![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)
![2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3860947.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3860958.png)

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B3860979.png)
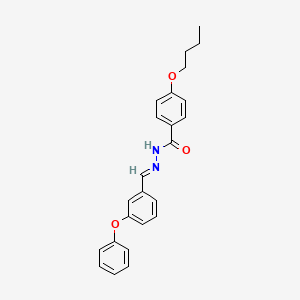
![2-[(2-chlorobenzyl)thio]-N'-[1-(3-iodophenyl)ethylidene]acetohydrazide](/img/structure/B3860984.png)
